ピノレン酸

概要

説明

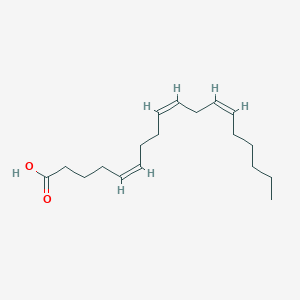

Pinolenic acid (PLA) is a polyunsaturated fatty acid (PUFA) predominantly found in pine nut oil. It is characterized by its unique structure, which includes three double bonds at the delta-5, delta-9, and delta-12 positions, making it an all-cis-Δ5,9,12-octadecatrienoic acid . PLA has garnered attention due to its potential health benefits, such as reducing atherosclerosis, inflammation, blood pressure, and possibly acting as an appetite suppressant by influencing satiety hormones .

Synthesis Analysis

PLA can be enriched from pine nut oil through various enzymatic processes. One method involves a two-step process of lipase-catalyzed esterification followed by urea complexation, which can enrich PLA up to 43 mol% and further purify it to greater than 95 mol% . Another approach is the enzymatic synthesis of phytosteryl ester containing PLA using immobilized Candida rugosa lipase, which can achieve a conversion rate of approximately 93 mol% under optimal conditions . Additionally, a cold active lipase from Penicillium camembertii has been used to synthesize high purity monoacylglycerol (MAG) containing PLA .

Molecular Structure Analysis

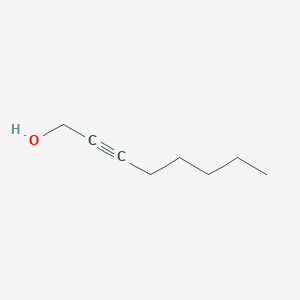

The molecular structure of PLA, with its three double bonds, makes it a highly unsaturated fatty acid. This structure is crucial for its biological activity and its physical properties, such as fluidity at room temperature. The synthesis of PLA and its derivatives, such as ethyl pinolenate, has been achieved through chemical methods like the Wittig reaction, which allows for the study of its chemistry and potential applications .

Chemical Reactions Analysis

PLA can undergo various chemical reactions due to its unsaturated nature. For instance, it can be esterified to form different types of esters, such as phytosteryl esters and monoacylglycerols . It can also be enriched in triacylglycerol (TAG) form via a two-step consecutive enzyme reaction, which includes ethanolysis and esterification . Furthermore, PLA can be enriched as an ethyl ester from pine nut oil through lipase-catalyzed ethanolysis, demonstrating the versatility of enzymatic reactions in modifying PLA .

Physical and Chemical Properties Analysis

The physical and chemical properties of PLA are influenced by its unsaturated molecular structure. It is a liquid at room temperature and can be integrated into various lipid structures, such as TAGs and MGDGs. The enzymatic synthesis of structured MGDGs enriched in PLA has been explored, which could lead to the development of emulsifiers with appetite-suppression effects . The regiospecificity of lipases, such as Novozym 435, allows for selective enrichment of PLA at the sn-3 position of TAGs, which is a key factor in the physical properties of the resulting lipids .

科学的研究の応用

減量と食欲抑制

ピノレン酸は、食欲を抑えることで減量に役立つことが示されています。 コレシストキニンやグルカゴン様ペプチド-1(GLP-1)などの食欲抑制物質を誘発し、食餌摂取量の減少に役立ちます .

脂質低下作用

研究によると、ピノレン酸は肝臓のLDL取り込みを促進することでLDLコレステロール値を低下させる可能性があり、心臓血管系の健康改善に貢献する可能性があります .

抗炎症作用

ピノレン酸は抗炎症作用を示し、炎症性疾患の予防のための潜在的なサプリメントとなっています .

がん転移の抑制

研究によると、ピノレン酸はがん転移の抑制に役割を果たす可能性があり、がん治療研究のための潜在的な経路を提供しています .

機能性食品添加物

ピノレン酸は、その様々な生理機能により、食品の栄養価を高める機能性食品添加物として使用できます .

体脂肪と脳リン脂質への取り込み

ピノレン酸は、ラットの胎児の総体脂肪および脳リン脂質に取り込まれていることが判明しており、発達と脳の健康における重要性を示唆しています .

抗アテローム性硬化作用

ピノレン酸には抗アテローム性硬化作用があるという証拠があり、アテローム性硬化症の発症を予防するのに役立つ可能性があります .

作用機序

Target of Action

Pinolenic acid, an omega-6 polyunsaturated fatty acid from pine nuts, primarily targets peripheral blood-derived monocytes . It interacts with these cells to exert its anti-inflammatory and anti-atherogenic effects . It also targets hunger suppressants—cholecystokinin and glucagon-like peptide-1 (GLP-1) .

Mode of Action

Pinolenic acid interacts with its targets to bring about significant changes. It reduces the percentage of monocytes expressing cytokines: TNF-α by 23%, IL-6 by 25%, IL-1β by 23%, and IL-8 by 20% . It also triggers the release of two hunger suppressants—cholecystokinin and glucagon-like peptide-1 (GLP-1), which may help in weight loss .

Biochemical Pathways

Pinolenic acid affects several biochemical pathways. It activates peroxisome proliferator-activated receptors (PPARs), sirtuin3, and let7 miRNA, and KLF15, which are anti-inflammatory and antioxidative . In contrast, it inhibits DAP3, LIF, and STAT3, which are involved in TNF-α, and IL-6 signal transduction . It also inhibits oxidative phosphorylation and mitochondrial dysfunction, while activating the sirtuin (SIRTs) signaling pathway .

Result of Action

The action of pinolenic acid results in several molecular and cellular effects. It has potential anti-atherogenic and immune-metabolic effects on monocytes that are pathogenic in rheumatoid arthritis (RA) and atherosclerosis . It also has LDL-lowering properties by enhancing hepatic LDL uptake .

Safety and Hazards

将来の方向性

Pinolenic acid is emerging as a dietary polyunsaturated fatty acid (PUFA) and a promising supplement in the prevention of inflammatory disorders or as an alternative therapy. Some studies have shown the health implications of pine nuts oil (PNO) and pinolenic acid in weight reduction, lipid-lowering, and anti-diabetic actions as well as in suppression of cell invasiveness and motility in cancer .

特性

IUPAC Name |

(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHFNIKBKZGRP-URPRIDOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895852 | |

| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16833-54-8 | |

| Record name | Pinolenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16833-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B810C93MD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

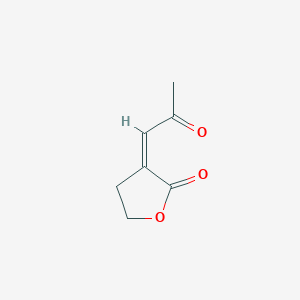

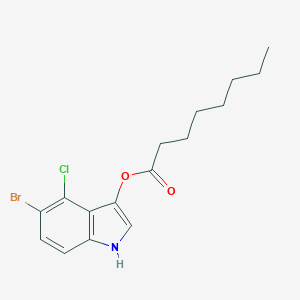

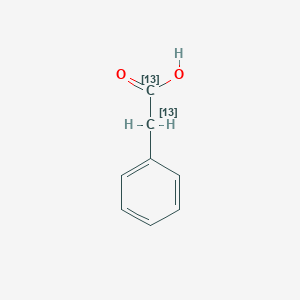

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is pinolenic acid (PLA) and where is it found?

A1: Pinolenic acid (PLA), or all-cis-5,9,12-octadecatrienoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) found predominantly in the oil of edible pine nuts. [] Korean pine (Pinus koraiensis) seed oil, for example, can contain approximately 18% PLA. []

Q2: How does PLA exert its effects within the body?

A2: PLA primarily exerts its effects by interacting with free fatty acid receptors (FFARs), particularly FFA1 and FFA4. [, , , ] These receptors are G protein-coupled receptors involved in various physiological processes, including glucose homeostasis and inflammation. [] PLA acts as a dual agonist for both FFA1 and FFA4, activating both receptors simultaneously. [, , ]

Q3: What are the downstream effects of PLA activating FFA1 and FFA4?

A3: Activation of FFA1 by PLA has been linked to enhanced glucose-stimulated insulin secretion. [, ] On the other hand, FFA4 activation by PLA is associated with insulin-sensitizing and anti-inflammatory effects. [, , ] PLA has also been shown to protect pancreatic islets and promote the secretion of appetite and glucose-regulating hormones, such as cholecystokinin and glucagon-like peptide-1. [, ]

Q4: What is the structural characterization of PLA?

A4:

Q5: How does the structure of PLA contribute to its activity?

A5: The unique structure of PLA, specifically the position of its double bonds (Δ5,9,12), contributes to its binding affinity for FFA1 and FFA4 and its subsequent biological activity. [] This unique structure differentiates it from other omega-6 fatty acids, like linoleic acid, and contributes to its distinct biological profile.

Q6: What are the health benefits associated with PLA consumption?

A6: Studies suggest that PLA possesses various health benefits, including:

- Hypocholesterolemic activity: PLA has been shown to lower LDL cholesterol levels by upregulating LDL receptor gene expression in the liver. []

- Anti-obesity effects: PLA may contribute to appetite suppression by increasing the release of satiety hormones like cholecystokinin and glucagon-like peptide-1. [, ] Studies in mice have shown that a diet enriched with PLA reduces body weight gain and lipid accumulation in the liver and plasma. []

- Anti-inflammatory effects: PLA has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in both in vitro and in vivo studies. [, , , ]

- Improved glucose tolerance: PLA has been shown to improve glucose tolerance in mice, possibly due to its effects on insulin secretion and sensitivity. [, , ]

Q7: How does PLA affect lipid metabolism?

A7: Research suggests that PLA downregulates the anabolic pathway of lipid metabolism. [] In HepG2 human liver cells, PLA significantly reduced the mRNA levels of genes involved in lipid synthesis (SREBP-1c, FASN, SCD1, ACC1) and lipoprotein infusion (LDLr). [] Additionally, PLA decreased the expression of genes potentially involved in downregulating the lipogenic pathway (ACSL3, ACSL4, ACSL5). []

Q8: How is PLA absorbed and metabolized in the body?

A8: PLA, like other dietary fats, is absorbed in the small intestine. [] The positional distribution of PLA within triacylglycerols (TAGs) influences its lymphatic absorption. [] Studies have shown that structured PLA TAG (SPT), where PLA is evenly distributed on the glycerol backbone, exhibits greater lymphatic absorption compared to natural pine nut oil (PNO), where PLA is predominantly found at the sn-3 position. []

Q9: Can PLA be chemically modified to enhance its beneficial properties?

A10: Yes, PLA can be chemically modified to create structured lipids, which can improve its bioavailability and potentially enhance its health benefits. For example, structured PLA TAG (SPT) has demonstrated superior intestinal lymphatic absorption compared to natural pine nut oil (PNO). []

Q10: What are the potential applications of PLA in food and pharmaceutical industries?

A10: PLA holds promise for applications in various industries:

- Functional foods and nutraceuticals: PLA's potential health benefits make it a suitable candidate for incorporation into functional foods and dietary supplements. [, , ]

- Pharmaceutical formulations: PLA's anti-inflammatory and metabolic effects make it a potential therapeutic agent for inflammatory disorders such as atherosclerosis, diabetes, and rheumatoid arthritis. [, , ]

- Emulsifiers: Structured MGDGs enriched in PLA have potential as emulsifiers with appetite-suppression effects. []

Q11: What are the challenges associated with incorporating PLA into food and pharmaceutical products?

A11: Some challenges include:

Q12: What are some strategies to improve the stability of PLA in food and pharmaceutical products?

A12: Several strategies can be employed to enhance PLA stability:

- Antioxidant addition: Adding antioxidants, such as α-tocopherol (vitamin E) or ascorbyl palmitate (vitamin C), to PLA-containing formulations can help inhibit oxidation. []

Q13: Are there any analytical methods available to quantify PLA in various matrices?

A14: Yes, gas chromatography (GC) is a commonly employed technique to quantify PLA in different matrices, including food products, biological samples, and pharmaceutical formulations. [, , ]

Q14: What are the potential environmental impacts associated with PLA production and use?

A15: While PLA is a natural product, large-scale production and processing could have environmental implications. Sustainable sourcing of pine nuts, efficient extraction methods, and responsible waste management are crucial for minimizing the ecological footprint. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)

![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)